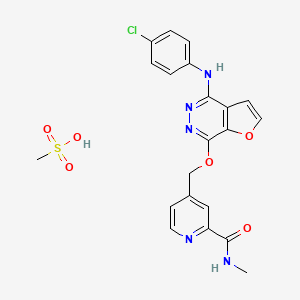

Telatinib Mesylate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMLACPWPXITHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332013-24-8, 332013-26-0 | |

| Record name | Telatinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telatinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Telatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib (BAY 57-9352), as a mesylate salt, is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action centers on the inhibition of key drivers of tumor angiogenesis and proliferation. By targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit, Telatinib disrupts critical signaling cascades essential for tumor growth, vascularization, and survival. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of Telatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Telatinib mesylate exerts its anti-neoplastic and anti-angiogenic effects by binding to the ATP-binding pocket of several RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling. The primary targets of Telatinib are VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit[1][2]. This multi-targeted approach allows Telatinib to simultaneously block redundant signaling pathways that contribute to tumor progression.

Inhibition of VEGFR Signaling

Telatinib is a potent inhibitor of VEGFR-2 (KDR) and VEGFR-3 (Flt-4), which are crucial mediators of angiogenesis and lymphangiogenesis, respectively[1][2]. The binding of VEGF to its receptors triggers dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. Telatinib effectively blocks these processes by inhibiting the kinase activity of VEGFR-2 and VEGFR-3.

Inhibition of PDGFRβ Signaling

PDGFRβ signaling is integral to the recruitment and function of pericytes, which are essential for the stabilization and maturation of newly formed blood vessels. By inhibiting PDGFRβ, Telatinib disrupts the pericyte-endothelial cell interaction, leading to destabilized and leaky tumor vasculature, further contributing to its anti-angiogenic effect[2].

Inhibition of c-Kit Signaling

c-Kit, the receptor for stem cell factor (SCF), is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GIST). The inhibition of c-Kit by Telatinib directly targets the proliferation and survival of tumor cells that are dependent on this signaling pathway.

Quantitative Data: Kinase Inhibition Profile

The potency of Telatinib against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 6[3][4][5] |

| VEGFR-3 | 4[3][4][5] |

| PDGFRα | 15[3][4][5] |

| c-Kit | 1[3][4][5] |

| PDGFRβ | 249 (inhibition of PDGF-stimulated growth of human aortic smooth muscle cells)[1][3] |

Telatinib demonstrates a high degree of selectivity, with minimal inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor[1][3].

Signaling Pathways

Telatinib's inhibition of its target kinases disrupts several critical downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades affected by Telatinib.

VEGFR-2 Signaling Pathway and its Inhibition by Telatinib

Caption: Inhibition of VEGFR-2 signaling by Telatinib.

PDGFRβ Signaling Pathway and its Inhibition by Telatinib

Caption: Inhibition of PDGFRβ signaling by Telatinib.

c-Kit Signaling Pathway and its Inhibition by Telatinib

Caption: Inhibition of c-Kit signaling by Telatinib.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Telatinib.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Telatinib against target kinases.

-

Methodology:

-

Recombinant human kinase domains (VEGFR-2, VEGFR-3, PDGFRα, c-Kit) are used.

-

Assays are typically performed in a 96-well plate format.

-

Each well contains the kinase, a specific substrate peptide, and ATP (radiolabeled with ³³P or in a system with a fluorescent readout).

-

Telatinib is serially diluted and added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, a plate reader is used.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Whole-Cell VEGFR-2 Autophosphorylation Assay

-

Objective: To assess the ability of Telatinib to inhibit VEGFR-2 autophosphorylation in a cellular context.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluence in appropriate media (e.g., EGM-2).

-

Cells are serum-starved for 24 hours prior to the experiment.

-

Cells are pre-incubated with various concentrations of Telatinib for 1-2 hours.

-

VEGF (e.g., 50 ng/mL) is added to stimulate VEGFR-2 autophosphorylation for a short period (e.g., 5-10 minutes).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting is performed using a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). A primary antibody for total VEGFR-2 is used as a loading control.

-

The blots are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) system.

-

The intensity of the p-VEGFR-2 bands is quantified and normalized to total VEGFR-2. IC50 values are then calculated.

-

HUVEC Proliferation Assay

-

Objective: To evaluate the effect of Telatinib on VEGF-induced endothelial cell proliferation.

-

Methodology:

-

HUVECs are seeded in 96-well plates at a density of approximately 20,000 cells per well in EGM-2 medium.

-

After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum and various concentrations of Telatinib.

-

VEGF (e.g., 50 ng/mL) is added to stimulate proliferation.

-

The plates are incubated for 48-72 hours.

-

Cell proliferation is assessed using a viability reagent such as PrestoBlue or MTT.

-

For PrestoBlue, the reagent is added to each well and incubated for 30 minutes, after which fluorescence is measured.

-

For MTT, the reagent is added and incubated for 2-4 hours, followed by the addition of a solubilizing agent. Absorbance is then measured.

-

The percentage of proliferation inhibition is calculated relative to the VEGF-stimulated control, and IC50 values are determined.

-

Human Aortic Smooth Muscle Cell (HASMC) Proliferation Assay

-

Objective: To determine the effect of Telatinib on PDGF-induced smooth muscle cell proliferation.

-

Methodology:

-

HASMCs are seeded in 96-well plates in smooth muscle cell growth medium.

-

Cells are growth-arrested by serum starvation for 24-48 hours.

-

Cells are then treated with various concentrations of Telatinib in the presence of PDGF-BB (e.g., 20 ng/mL) to stimulate proliferation.

-

After 48-72 hours of incubation, cell proliferation is measured using a viability assay (e.g., MTT or PrestoBlue) as described for the HUVEC proliferation assay.

-

IC50 values are calculated based on the dose-dependent inhibition of PDGF-induced proliferation.

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of Telatinib in a living organism.

-

Methodology:

-

Human tumor cell lines (e.g., MDA-MB-231 for breast cancer, Colo-205 for colon cancer) are cultured in vitro.

-

A specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into control and treatment groups.

-

Telatinib is administered orally, typically once or twice daily, at various dose levels. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Body weight and general health of the mice are also monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

-

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. By primarily targeting VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit, it effectively inhibits key signaling pathways involved in tumor angiogenesis and proliferation. The quantitative data from in vitro and in vivo studies demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of Telatinib and other multi-targeted kinase inhibitors. The visual representations of the signaling pathways serve as a valuable tool for understanding the complex molecular interactions underlying the therapeutic effects of Telatinib.

References

- 1. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Telatinib (BAY 57-9352)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib, also known as BAY 57-9352, is an orally active, small-molecule multi-kinase inhibitor.[1] Developed by Bayer, it primarily targets receptor tyrosine kinases (RTKs) that play crucial roles in angiogenesis and tumor cell proliferation.[2] Specifically, Telatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4] Its mechanism of action centers on the inhibition of tumor-related angiogenesis, a vital process for the growth and metastasis of solid tumors.[5][6] This document provides a comprehensive technical overview of Telatinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies.

Chemical Properties and Structure

Telatinib is classified as a furan, pyridazine, and pyridine derivative.[2] Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 4-(((4-((4-chlorophenyl)amino)furo[2,3-d]pyridazin-7-yl)oxy)methyl)-N-methylpicolinamide |

| Synonyms | BAY 57-9352, EOC-315 |

| Molecular Formula | C20H16ClN5O3 |

| Molecular Weight | 409.83 g/mol |

| CAS Number | 332012-40-5 |

| SMILES | CNC(=O)C1=CC(COC2=NN=C(NC3C=CC(Cl)=CC=3)C3C=COC2=3)=CC=N1 |

| InChIKey | QFCXANHHBCGMAS-UHFFFAOYSA-N |

Mechanism of Action

Telatinib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in oncogenic signaling pathways. The primary targets are VEGFR-2, VEGFR-3, PDGFRα, and c-Kit.[4] By blocking the ATP-binding site of these receptors, Telatinib prevents their autophosphorylation and subsequent activation, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4][6]

The inhibition of VEGFR-2 and VEGFR-3 is central to its anti-angiogenic activity.[7] VEGFR-2 is a primary mediator of VEGF-induced signaling in endothelial cells, while VEGFR-3 activation is involved in lymphangiogenesis, which can facilitate the lymphatic spread of tumor cells.[5][6] Telatinib shows low affinity for other kinase families, such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective inhibitory profile.[1][4]

Figure 1: Telatinib's inhibition of key receptor tyrosine kinases.

Preclinical and Clinical Pharmacology

In Vitro Activity

Telatinib has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy at nanomolar concentrations.

Table 1: In Vitro Inhibitory Activity of Telatinib

| Target / Assay | IC50 (nM) | Reference |

|---|---|---|

| Biochemical Assays | ||

| c-Kit | 1 | [3][4] |

| VEGFR-3 | 4 | [3][4] |

| VEGFR-2 | 6 | [3][4] |

| PDGFRα | 15 | [3][4] |

| Cell-Based Assays | ||

| VEGFR-2 Autophosphorylation | 19 | [4] |

| VEGF-dependent HUVEC Proliferation | 26 | [4] |

| PDGF-stimulated HASMC Proliferation | 249 |[4] |

In Vivo Activity

In preclinical xenograft models, Telatinib administered as a single agent has shown potent, dose-dependent anti-tumor activity across a range of human tumor types, including breast, colon, and non-small cell lung cancers.[4]

Clinical Pharmacokinetics and Safety

Phase I clinical trials have evaluated the safety and pharmacokinetics of Telatinib in patients with advanced solid tumors.[5][8]

Table 2: Pharmacokinetic Parameters of Telatinib (900 mg BID, Day 14)

| Parameter | Value | Reference |

|---|---|---|

| Cmax (Geometric Mean) | 0.98 mg/L | [9] |

| AUC(0-12) (Geometric Mean) | 12.58 mg*h/L | [9] |

| tmax (Median) | ≤ 3 hours | [6][8] |

| Half-life (t1/2) | ~5.5 hours |[8] |

Note: Pharmacokinetics of Telatinib have shown substantial interpatient variability.[7][8]

The most frequently reported treatment-related adverse events include hypertension, nausea, and diarrhea.[5][10] A maximum-tolerated dose was not formally reached in dose-escalation studies up to 1,500 mg twice daily.[8] Based on pharmacokinetic and pharmacodynamic data, 900 mg twice daily was selected as the recommended dose for Phase II studies.[5][6]

Key Experimental Methodologies

The following sections describe generalized protocols for assays commonly used to characterize kinase inhibitors like Telatinib.

In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol Outline:

-

Preparation: Recombinant human kinase (e.g., VEGFR-2) is prepared in a kinase assay buffer.[11] A specific peptide substrate and ATP are also prepared.[12]

-

Reaction: The kinase, substrate, and varying concentrations of the inhibitor (Telatinib) are combined in the wells of a microtiter plate.

-

Initiation: The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at room temperature to allow for phosphorylation.[12]

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a phospho-specific antibody that binds only to the phosphorylated form of the substrate. Detection can be achieved through various methods, such as luminescence (e.g., Kinase-Glo™), fluorescence, or colorimetric readouts.[11][13]

-

Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT-based)

Cell proliferation assays are used to determine the effect of a compound on the growth of cell lines. The MTT assay is a common colorimetric method.

Protocol Outline:

-

Cell Plating: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded into a 96-well plate at a predetermined density and incubated to allow for adherence.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Telatinib. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period (e.g., 48-72 hours) under standard cell culture conditions.

-

MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3] The plate is incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: A detergent or solvent (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[3]

-

Analysis: The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable, metabolically active cells. The IC50 value is determined by plotting cell viability against the logarithm of Telatinib concentration.

Conclusion

Telatinib (BAY 57-9352) is a selective and potent oral inhibitor of VEGFR-2, VEGFR-3, PDGFRα, and c-Kit. Its targeted mechanism against key drivers of angiogenesis has been demonstrated through extensive preclinical in vitro and in vivo studies. Clinical trials have established a manageable safety profile and provided the pharmacokinetic data necessary for further investigation. The technical data summarized herein underscores its significance as a tool for cancer research and a potential component of anti-angiogenic therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Telatinib - Bayer/Eddingpharm - AdisInsight [adisinsight.springer.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 6. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Molecular Targets and Binding Affinity of Telatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Telatinib, a potent tyrosine kinase inhibitor, and its binding affinities. It includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development efforts.

Molecular Targets and Binding Affinity of Telatinib

Telatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis and tumor cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the c-Kit receptor.[1][2][3][4][5][6] The inhibitory activity of Telatinib is highly selective, with significantly lower affinity for other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][5][7][8]

The binding affinity of Telatinib to its primary molecular targets has been quantified using half-maximal inhibitory concentration (IC50) values, which are summarized in the table below.

| Molecular Target | IC50 (nM) |

| c-Kit | 1[1][7][9][10][11] |

| VEGFR3 | 4[1][7][9][10][11] |

| VEGFR2 | 6[1][7][9][10][11] |

| PDGFRα | 15[1][7][9][10][11] |

| PDGFRβ | - |

Note: While some sources mention PDGFRβ as a target, a specific IC50 value from the primary biochemical assays is not consistently reported alongside the others.

Signaling Pathways Affected by Telatinib

Telatinib exerts its anti-angiogenic and anti-proliferative effects by inhibiting the signaling cascades initiated by the binding of growth factors to their respective receptors. The following diagram illustrates the key signaling pathways targeted by Telatinib.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the binding affinity and inhibitory activity of Telatinib.

Biochemical Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 value of Telatinib against a purified kinase in a biochemical assay format.

Methodology:

-

Reagent Preparation:

-

Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the purified recombinant kinase (e.g., VEGFR2, c-Kit) to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) in the appropriate solvent.

-

Prepare a stock solution of ATP. For radiometric assays, this will include a radiolabeled ATP (e.g., [γ-33P]ATP). For fluorescence or luminescence-based assays, this will be unlabeled ATP.

-

Perform a serial dilution of Telatinib in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the kinase solution to each well.

-

Add the serially diluted Telatinib or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a termination solution (e.g., EDTA to chelate Mg2+, or a strong acid).

-

For radiometric assays, spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]ATP.

-

For non-radiometric assays (e.g., TR-FRET, luminescence), follow the manufacturer's protocol for the specific detection reagents.

-

Measure the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For other assays, a plate reader capable of detecting the specific signal is used.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Telatinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Telatinib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Whole-Cell Receptor Autophosphorylation Assay

This protocol describes a representative method to assess the inhibitory effect of Telatinib on the ligand-induced autophosphorylation of its target receptors in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells that endogenously express the target receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2) in appropriate growth media.

-

Seed the cells into multi-well plates and allow them to adhere.

-

Once the cells reach a suitable confluency, replace the growth medium with a serum-free or low-serum medium and incubate for several hours to overnight to reduce basal receptor phosphorylation.

-

Pre-treat the serum-starved cells with various concentrations of Telatinib or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

-

Ligand Stimulation and Cell Lysis:

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFR, or Stem Cell Factor (SCF) for c-Kit) at a predetermined concentration and for a short duration (e.g., 5-15 minutes) at 37°C.

-

Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of each sample.

-

-

Immunodetection:

-

Equal amounts of protein from each lysate are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 - TBST).

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2 (Tyr1175)).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody that recognizes the total amount of the target receptor, irrespective of its phosphorylation state.

-

Quantify the band intensities for both the phosphorylated and total receptor using densitometry software.

-

Normalize the phosphoprotein signal to the total protein signal for each sample.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each Telatinib concentration compared to the ligand-stimulated control.

-

Determine the cellular IC50 value by plotting the percent inhibition against the Telatinib concentration and fitting the data to a dose-response curve.

-

Conclusion

Telatinib is a potent and selective inhibitor of VEGFR2, VEGFR3, c-Kit, and PDGFRα, key drivers of tumor angiogenesis and proliferation. The quantitative binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The visualization of the affected signaling pathways and experimental workflows further aids in understanding the mechanism of action of Telatinib and in designing future studies to explore its full therapeutic potential.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Signaling by PDGFR in disease [reactome.org]

- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. researchgate.net [researchgate.net]

Telatinib: A Comprehensive Technical Guide to a Dual VEGFR2 and VEGFR3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor targeting the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3/Flt4).[1][2][3] By effectively blocking these key mediators of angiogenesis and lymphangiogenesis, Telatinib has demonstrated significant potential in preclinical and clinical settings for the treatment of solid tumors. This document provides an in-depth technical overview of Telatinib, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction to Telatinib and its Targets

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of this process. Similarly, lymphangiogenesis, the formation of new lymphatic vessels mediated by VEGFR3, provides a crucial route for tumor cell dissemination.

Telatinib selectively inhibits the ATP-binding site of the intracellular tyrosine kinase domains of VEGFR2 and VEGFR3, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. In addition to its potent activity against VEGFRs, Telatinib also exhibits inhibitory effects on Platelet-Derived Growth Factor Receptor α (PDGFRα) and c-Kit.[4][5][6]

Quantitative Inhibitory Activity

Telatinib has been characterized by its potent low nanomolar inhibitory concentrations (IC50) against its primary targets. The following table summarizes the in vitro inhibitory activities of Telatinib against key tyrosine kinases.

| Target Kinase | IC50 (nM) |

| VEGFR2 (KDR) | 6 |

| VEGFR3 (Flt4) | 4 |

| PDGFRα | 15 |

| c-Kit | 1 |

| Table 1: In vitro inhibitory activity of Telatinib against key tyrosine kinases. Data compiled from multiple sources.[4][5][6][7] |

Telatinib demonstrates high selectivity for these receptors with significantly lower affinity for other kinase families such as the Raf kinase pathway, the Epidermal Growth Factor Receptor (EGFR) family, the Fibroblast Growth Factor Receptor (FGFR) family, and the Tie-2 receptor.[4][5][6]

Signaling Pathway Inhibition

Telatinib exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the phosphorylation of VEGFR2 and VEGFR3, thereby blocking downstream signaling. The following diagram illustrates the canonical VEGFR signaling pathway and the point of inhibition by Telatinib.

References

- 1. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Telatinib Mesylate (CAS 332013-26-0): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on Telatinib Mesylate for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical overview of this compound (CAS 332013-26-0), a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Information

Telatinib, also known as BAY 57-9352, is a multi-targeted tyrosine kinase inhibitor. As the mesylate salt, it exhibits improved solubility and formulation characteristics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Telatinib and its mesylate salt.

| Property | Telatinib (Free Base) | This compound |

| CAS Number | 332012-40-5 | 332013-26-0 |

| Molecular Formula | C₂₀H₁₆ClN₅O₃ | C₂₁H₂₀ClN₅O₆S |

| Molecular Weight | 409.8 g/mol | 505.9 g/mol |

| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid |

Mechanism of Action and Biological Activity

Telatinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, key drivers of tumor angiogenesis and cell proliferation.[1]

Target Kinase Inhibition

Telatinib demonstrates high affinity and potent inhibition of several key tyrosine kinases involved in oncogenesis. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ (nM) |

| c-Kit | 1 |

| VEGFR3 | 4 |

| VEGFR2 | 6 |

| PDGFα | 15 |

Data sourced from MedChemExpress.[2]

Cellular Activity

In cellular assays, Telatinib effectively inhibits key processes in angiogenesis and cell growth.

| Cellular Assay | Cell Type | IC₅₀ (nM) |

| VEGFR2 Autophosphorylation | Whole-cell assay | 19 |

| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26 |

| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249 |

Data sourced from a Phase I clinical trial publication.[3]

Signaling Pathways

Telatinib exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by VEGFR, PDGFR, and c-Kit. This inhibition disrupts crucial cellular functions including proliferation, migration, survival, and angiogenesis.

Preclinical and Clinical Data

In Vivo Efficacy

Telatinib has demonstrated potent, dose-dependent reduction in tumor growth in various preclinical xenograft models, including breast (MDA-MB-231), colon (Colo-205, DLD-1), and non-small cell lung cancer (H460).[4] It has also shown significant anti-tumor activity in pancreatic and prostate carcinoma models.

Clinical Pharmacokinetics

A Phase I dose-escalation study in patients with advanced solid tumors provided key pharmacokinetic data for orally administered Telatinib.[5]

| Parameter | Value |

| Time to Peak Concentration (tₘₐₓ) | < 3 hours |

| Half-life (t₁/₂) | ~5.5 hours |

| Recommended Phase II Dose | 900 mg twice daily |

Data from Eskens et al., J Clin Oncol 2009.[5]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo experiments relevant to the evaluation of Telatinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical biochemical assay to determine the IC₅₀ of a compound against a target kinase.

Methodology:

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the target kinase (e.g., recombinant VEGFR2), a specific peptide substrate, and ATP in a buffered solution.

-

Incubation: Add the diluted Telatinib or vehicle control to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add a detection reagent that quantifies the product of the kinase reaction (e.g., phosphorylated substrate or ADP). Luminescence or fluorescence is typically measured.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Telatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HUVEC Proliferation Assay

This protocol outlines a method to assess the effect of Telatinib on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium and allow them to adhere overnight.

-

Treatment: Replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of Telatinib or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Assessment: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for an additional 2-4 hours.

-

Data Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of Telatinib in a mouse xenograft model.

References

- 1. vascularcell.com [vascularcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I Dose Escalation Study of Telatinib, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 4. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Molecular Formula of Telatinib

This document provides a comprehensive overview of the chemical properties, molecular structure, and relevant experimental data for Telatinib (BAY 57-9352), a potent tyrosine kinase inhibitor.

Core Chemical and Physical Properties

Telatinib is a synthetic organic small molecule belonging to the class of furopyridazines.[1] It is identified by the CAS number 332012-40-5.[2] Structurally, it is a furo[2,3-d]pyridazine substituted with (4-chlorophenyl)amino and [2-(methylcarbamoyl)pyridin-4-yl]methoxy groups at positions 4 and 7, respectively.[1]

Molecular Formula and Structure

The molecular formula for Telatinib is C₂₀H₁₆ClN₅O₃.[1][3][4]

-

IUPAC Name : 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide[1]

-

Canonical SMILES : CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl[1]

-

InChI : InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)[1]

-

InChIKey : QFCXANHHBCGMAS-UHFFFAOYSA-N[4]

Physicochemical Data

The following table summarizes the key quantitative properties of Telatinib.

| Property | Value | Source(s) |

| Molecular Weight | 409.8 g/mol | [1] |

| Monoisotopic Mass | 409.0942 Da | [3] |

| AlogP | 3.95 | [3] |

| Polar Surface Area | 102.17 Ų | [3] |

| Basic pKa | 2.05 | [3] |

| Melting Point | 201-203°C | [5] |

| Boiling Point (est.) | 797.8°C at 760 mmHg | [5] |

| Storage Temperature | -20°C (powder, 2 years) | [2] |

Mechanism of Action and Biological Activity

Telatinib is a potent, orally available inhibitor of several receptor tyrosine kinases (RTKs).[6][7] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8][9] This is achieved by targeting key receptors involved in angiogenic signaling pathways.

Target Profile and Inhibitory Potency

Telatinib demonstrates high potency against Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, c-Kit, and Platelet-Derived Growth Factor Receptor alpha (PDGFRα).[1][8][10] It shows minimal activity against other kinase families such as the Raf kinase pathway, epidermal growth factor receptor (EGFR) family, fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[8]

The table below details the half-maximal inhibitory concentrations (IC₅₀) of Telatinib against its primary targets.

| Target | IC₅₀ Value |

| VEGFR-2 | 6 nM |

| VEGFR-3 | 4 nM |

| c-Kit | 1 nM |

| PDGFRα | 15 nM |

Signaling Pathway Inhibition

Telatinib exerts its anti-angiogenic effects by blocking the VEGF signaling cascade. Upon binding of VEGF to its receptor (VEGFR-2), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Telatinib inhibits this initial autophosphorylation step, effectively shutting down the pathway.

References

- 1. Telatinib | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Telatinib Datasheet DC Chemicals [dcchemicals.com]

- 3. Compound: TELATINIB (CHEMBL2079588) - ChEMBL [ebi.ac.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Telatinib (CAS 75747-14-7) | VEGFR Inhibitor Supplier | 98% Purity [cuikangsynthesis.com]

- 6. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Facebook [cancer.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. telatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. glpbio.com [glpbio.com]

Investigating the Anti-Angiogenic Properties of Telatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Telatinib (BAY 57-9352) is a potent, orally active small-molecule inhibitor of key receptor tyrosine kinases (RTKs) implicated in angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of Telatinib, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used to evaluate its efficacy. Detailed protocols for key in vitro and in vivo assays are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and comprehensive understanding of Telatinib's role as an anti-angiogenic agent.

Introduction

The reliance of solid tumors on a dedicated blood supply for growth and dissemination has made anti-angiogenic therapy a cornerstone of modern oncology. Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and their respective receptors (VEGFR, PDGFR) are pivotal regulators of this process, making them prime targets for therapeutic intervention.[1][2][3] Telatinib has emerged as a multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic potential.[2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the anti-angiogenic profile of Telatinib.

Mechanism of Action

Telatinib exerts its anti-angiogenic effects by potently inhibiting several receptor tyrosine kinases that are crucial for endothelial cell proliferation, migration, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), VEGFR-3, Platelet-Derived Growth Factor Receptor α (PDGFRα), and c-Kit.[2][3][5][6]

The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that is fundamental for angiogenesis.[7][8][9] Telatinib effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways.[5] Similarly, by targeting PDGFRα, Telatinib disrupts the signaling involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. The inhibition of c-Kit, another RTK, also contributes to its overall anti-tumor activity.[5][6] Notably, Telatinib exhibits low affinity for the Fibroblast Growth Factor Receptor (FGFR) family, the Raf kinase pathway, and the Tie-2 receptor.[5]

Signaling Pathway Inhibition

Quantitative Data on Anti-Angiogenic Activity

The potency of Telatinib has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects on endothelial cell proliferation.

Table 1: Inhibitory Activity of Telatinib against Receptor Tyrosine Kinases

| Target | IC50 (nM) | Reference(s) |

| c-Kit | 1 | [5][6] |

| VEGFR-3 | 4 | [5][6] |

| VEGFR-2 | 6 | [5][6] |

| PDGFRα | 15 | [5][6] |

Table 2: In Vitro Anti-Proliferative and Anti-Angiogenic Activity of Telatinib

| Assay | Cell Type | Parameter | IC50 (nM) | Reference(s) |

| VEGFR-2 Autophosphorylation | Whole-cell assay | Inhibition of autophosphorylation | 19 | [5] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-dependent proliferation | 26 | [5] |

| Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | Inhibition of PDGF-stimulated growth | 249 | [5] |

| Tube Formation | HUVECs overexpressing truncated FOSB | Blockade of tube formation | ~5,000-10,000 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro and in vivo assays used to characterize the anti-angiogenic properties of Telatinib.

In Vitro Assays

This assay measures the ability of Telatinib to inhibit the proliferation of endothelial cells, a fundamental step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)[11]

-

Endothelial Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

Telatinib

-

96-well plates

-

Cell proliferation assay reagent (e.g., MTS, Alamar Blue)

-

Plate reader

Protocol:

-

Seed HUVECs in 96-well plates at a density of 1 x 10⁴ cells/cm² and allow them to adhere overnight in EGM-2 medium.[11]

-

The following day, starve the cells in basal medium containing a low percentage of FBS (e.g., 0.5-2%) for 24 hours.[11]

-

Treat the cells with varying concentrations of Telatinib or vehicle control for a predetermined time (e.g., 1-2 hours) before stimulating with a pro-angiogenic factor like VEGF (e.g., 10-50 ng/mL).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis in vitro.[12][13]

Materials:

-

96-well plates

-

Endothelial cell basal medium

-

Telatinib

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[14][16]

-

Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10⁵ cells/mL.

-

Add varying concentrations of Telatinib or vehicle control to the cell suspension.

-

Seed 100 µL of the cell suspension (1-2 x 10⁴ cells) onto the solidified matrix in each well.[14]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[14][16]

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[10]

This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a segment of an aorta embedded in a three-dimensional matrix.[17][18][19]

Materials:

-

48-well plates

-

Serum-free medium

-

Telatinib

-

Stereomicroscope

Protocol:

-

Aseptically dissect the thoracic aorta and clean it of surrounding fibro-adipose tissue.[20]

-

Embed each aortic ring in a drop of basement membrane extract or collagen I in a well of a 48-well plate and allow it to polymerize.[18][20]

-

Add serum-free medium containing different concentrations of Telatinib or vehicle control to each well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Assays

This in vivo model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of Telatinib in a living organism.[21][22][23]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)[21]

-

Human tumor cell line (e.g., colorectal, breast, or gastric cancer cells)[5]

-

Telatinib formulated for oral administration

-

Calipers for tumor measurement

-

Microtome and histology reagents

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel staining)

Protocol:

-

Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice.[23]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Telatinib orally to the treatment group at a specified dose and schedule (e.g., daily or twice daily).[2][3] The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin, embed them in paraffin, and section them for histological analysis.

-

Perform immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density (MVD).

-

Compare tumor growth inhibition and MVD between the Telatinib-treated and control groups.

Clinical Evidence and Biomarkers

Clinical studies have investigated the safety and efficacy of Telatinib in various solid tumors. A phase I study in patients with advanced solid tumors demonstrated that Telatinib was generally well-tolerated.[4][24] In a phase II trial for gastric cancer, a significant decrease in the levels of soluble VEGFR-2 (sVEGFR-2), a biomarker of angiogenesis, was observed in patients treated with Telatinib in combination with chemotherapy.[25] Notably, patients with a greater than one-third reduction in sVEGFR-2 levels experienced a significantly longer progression-free survival (approximately 12 months versus 5 months).[25] This suggests that sVEGFR-2 may serve as a predictive biomarker for identifying patients who are most likely to benefit from Telatinib treatment.[25]

Conclusion

Telatinib is a potent inhibitor of key pro-angiogenic receptor tyrosine kinases, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. Its well-defined mechanism of action, centered on the inhibition of VEGFR-2, VEGFR-3, PDGFRα, and c-Kit, provides a strong rationale for its clinical development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the anti-angiogenic properties of Telatinib and other related compounds. Further research, particularly focusing on the identification and validation of predictive biomarkers like sVEGFR-2, will be crucial for optimizing the clinical application of Telatinib in cancer therapy.

References

- 1. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tube formation: an in vitro matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ibidi.com [ibidi.com]

- 14. Test angiogenezy tworzenia rurek z komórek śródbłonka [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. corning.com [corning.com]

- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 23. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]

- 24. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fiercebiotech.com [fiercebiotech.com]

Telatinib's In Vitro Antiproliferative Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of Telatinib (BAY 57-9352), a potent multi-targeted tyrosine kinase inhibitor. The document details its mechanism of action, summarizes its inhibitory concentrations, provides comprehensive experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

Telatinib exerts its antiproliferative effects primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[1][2][3] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit.[1][2][4] The inhibition of the VEGF/VEGFR pathway is a cornerstone of its anti-angiogenic activity, which is crucial for tumor growth and metastasis.[1][2] By blocking VEGFR signaling, Telatinib effectively hinders the proliferation and migration of endothelial cells, a critical step in the formation of new blood vessels.[5] Furthermore, Telatinib's inhibitory action on PDGFRα disrupts the PDGF-stimulated growth of vascular smooth muscle cells.[1] Recent studies also suggest that Telatinib's mechanism involves the downstream PI3K/AKT signaling pathway.[6]

Quantitative Data Presentation

The in vitro potency of Telatinib has been quantified against several key molecular targets and in cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Telatinib IC50 Values against Target Kinases

| Target | IC50 (nM) |

| c-Kit | 1[1][2] |

| VEGFR3 | 4[1][2] |

| VEGFR2 | 6[1][2] |

| PDGFRα | 15[1][2] |

Table 2: Telatinib IC50 Values in Cell-Based Assays

| Assay | Cell Type | IC50 (nM) |

| VEGFR2 Autophosphorylation | Whole-cell assay | 19[1] |

| VEGF-dependent Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 26[1] |

| PDGF-stimulated Growth | Human Aortic Smooth Muscle Cells | 249[1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antiproliferative activity of Telatinib.

VEGF-Dependent HUVEC Proliferation Assay

This assay determines the ability of Telatinib to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by Vascular Endothelial Growth Factor (VEGF).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF

-

Telatinib

-

96-well plates

-

Cell proliferation detection reagent (e.g., MTT, BrdU)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000 to 5,000 cells per well in EGM-2 medium supplemented with 2% FBS.

-

Cell Starvation: After 24 hours, replace the medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of Telatinib. Pre-incubate the cells with varying concentrations of Telatinib for 1-2 hours.

-

Stimulation: Add a final concentration of 1-10 ng/mL of recombinant human VEGF to the wells to stimulate proliferation. Include a negative control (no VEGF) and a positive control (VEGF alone).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

BrdU Assay: Add BrdU labeling solution and incubate for 12-24 hours. Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme. Measure the signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each Telatinib concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

PDGF-Stimulated Human Aortic Smooth Muscle Cell (HASMC) Proliferation Assay

This assay evaluates the inhibitory effect of Telatinib on the proliferation of human aortic smooth muscle cells (HASMCs) induced by Platelet-Derived Growth Factor (PDGF).

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs)

-

Smooth Muscle Cell Basal Medium

-

Fetal Bovine Serum (FBS)

-

Recombinant Human PDGF-BB

-

Telatinib

-

96-well plates

-

Cell proliferation detection reagent (e.g., MTT, BrdU)

-

Plate reader

Procedure:

-

Cell Seeding: Plate HASMCs in a 96-well plate at a density of 5,000 cells per well.

-

Cell Starvation: Once the cells reach confluence, replace the growth medium with a serum-free medium for 24-48 hours to induce quiescence.

-

Treatment: Add serial dilutions of Telatinib to the wells and pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a final concentration of 10-50 ng/mL of recombinant human PDGF-BB. Include appropriate controls.

-

Incubation: Incubate the plate for 36 to 48 hours.

-

Proliferation Assessment: Use a suitable method like MTT or BrdU assay as described in the HUVEC proliferation assay protocol.

-

Data Analysis: Determine the IC50 value of Telatinib for the inhibition of PDGF-stimulated HASMC proliferation.

Mandatory Visualizations

Signaling Pathways

Caption: Telatinib's inhibitory action on key receptor tyrosine kinases and the downstream PI3K/AKT pathway.

Experimental Workflow

Caption: A generalized workflow for assessing the in vitro antiproliferative activity of Telatinib.

References

- 1. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Telatinib Mesylate Biotransformation and Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation and metabolism of Telatinib mesylate, a potent oral tyrosine kinase inhibitor. The information presented herein is intended to support research, discovery, and development efforts in the field of oncology and medicinal chemistry.

Introduction

Telatinib is a small molecule inhibitor targeting vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit.[1] By inhibiting these signaling pathways, Telatinib demonstrates anti-angiogenic and anti-tumor activity. Understanding the metabolic fate of Telatinib is crucial for optimizing its therapeutic efficacy, predicting potential drug-drug interactions, and ensuring its safety profile.

Metabolic Pathways and Metabolites

The primary routes of Telatinib metabolism in humans involve N-demethylation and N-glucuronidation.[2][3] The N-methyl group on the pyridinecarboxamide moiety has been identified as the main site of metabolic degradation.[2]

Major Metabolites:

-

BAY 60-8246: This is the primary circulating metabolite, formed through the N-demethylation of Telatinib.[2] Plasma concentrations of BAY 60-8246 are generally lower than the parent compound.[2]

-

N-glucuronides: Formation of N-glucuronides is a major biotransformation pathway for Telatinib in humans.[3][4]

Enzymes Involved:

-

Cytochrome P450 (CYP) Isoforms: Telatinib is metabolized by various CYP isoforms, including CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP2C19.[5]

-

UDP-glucuronosyltransferase (UGT) 1A4: This enzyme is responsible for the N-glucuronidation of Telatinib.[3][4]

Below is a diagram illustrating the primary metabolic pathway of Telatinib.

Quantitative Pharmacokinetic Data

The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and its major metabolite, BAY 60-8246, in cancer patients from various Phase I clinical studies.

Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day 14

| Dose (mg BID) | n | Cmax (ng/mL) | AUC(0-12) (ng*h/mL) | tmax (h) | t1/2 (h) |

| 75 | 5 | 227 (67) | 1010 (62) | 2.0 (1.0-4.0) | 4.8 (37) |

| 150 | 6 | 459 (60) | 2180 (56) | 2.0 (1.0-4.0) | 5.1 (31) |

| 300 | 6 | 694 (53) | 3680 (55) | 2.5 (1.0-6.0) | 5.4 (28) |

| 600 | 11 | 1480 (56) | 8840 (54) | 2.0 (1.0-6.0) | 5.9 (34) |

| 900 | 11 | 2240 (50) | 13400 (52) | 3.0 (1.0-8.0) | 5.6 (30) |

| 1200 | 6 | 2350 (42) | 14500 (45) | 4.0 (2.0-8.0) | 6.2 (25) |

| 1500 | 6 | 2560 (38) | 16300 (41) | 4.0 (2.0-6.0) | 6.5 (22) |

| Data compiled from multiple sources.[2][6] |

Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of BAY 60-8246 on Day 14

| Dose (mg BID) | n | Cmax (ng/mL) | AUC(0-12) (ng*h/mL) | tmax (h) |

| 75 | 5 | 38.6 (75) | 185 (71) | 3.0 (1.0-4.0) |

| 150 | 6 | 82.1 (65) | 412 (61) | 3.0 (2.0-6.0) |

| 300 | 6 | 125 (58) | 689 (59) | 4.0 (2.0-8.0) |

| 600 | 11 | 255 (62) | 1550 (60) | 4.0 (1.0-8.0) |

| 900 | 11 | 389 (55) | 2430 (57) | 4.0 (2.0-8.0) |

| 1200 | 6 | 421 (48) | 2780 (51) | 4.0 (2.0-8.0) |

| 1500 | 6 | 465 (43) | 3120 (46) | 4.0 (2.0-8.0) |

| Data compiled from multiple sources.[2][6] |

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to characterize the metabolism of Telatinib.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is designed to identify the metabolites of Telatinib and determine its metabolic stability.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from at least 50 donors)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and pooled human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL).

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add Telatinib (final concentration, e.g., 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent drug (Telatinib) and identify and quantify any formed metabolites.

CYP450 and UGT Reaction Phenotyping

This experiment identifies the specific CYP and UGT isoforms responsible for Telatinib metabolism.

Method 1: Recombinant Enzymes

-

Incubate Telatinib separately with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4/5) and UGT isoforms (e.g., UGT1A4).

-

The incubation conditions are similar to the HLM assay, with the recombinant enzyme replacing HLM.

-

The formation of metabolites by each specific enzyme is monitored by LC-MS/MS.

Method 2: Chemical Inhibition in HLM

-

Incubate Telatinib with HLM in the presence and absence of known selective chemical inhibitors for each major CYP and UGT isoform.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular enzyme in Telatinib's metabolism.

Analytical Method: LC-MS/MS for Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Telatinib and its metabolites in biological matrices.

Sample Preparation:

-

Protein precipitation of plasma samples is a common and effective method. This is typically done by adding a water-miscible organic solvent like acetonitrile to the plasma sample.

-

An internal standard (ideally a stable isotope-labeled version of the analyte) is added before precipitation to correct for matrix effects and variations in extraction and ionization.

Chromatographic and Mass Spectrometric Conditions (General):

-

LC Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid and/or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Telatinib, BAY 60-8246, and the internal standard.

Drug-Drug Interaction Potential

Given that Telatinib is a substrate for multiple CYP enzymes, there is a potential for drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of these enzymes. However, in vitro studies have suggested a low risk of Telatinib causing clinically significant DDIs by inhibiting or inducing major CYP isoforms at therapeutically relevant concentrations.[2]

Conclusion

Telatinib undergoes metabolism primarily through N-demethylation, mediated by various CYP450 enzymes, to form the active metabolite BAY 60-8246, and through N-glucuronidation catalyzed by UGT1A4. The pharmacokinetic profile of Telatinib and its metabolite has been well-characterized in clinical studies. The provided experimental protocols offer a framework for further investigation into the biotransformation of Telatinib and similar compounds. A thorough understanding of its metabolic pathways is essential for the safe and effective clinical development and use of this targeted anti-cancer agent.

References

- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaron.com [pharmaron.com]

- 5. research.unipd.it [research.unipd.it]

- 6. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Telatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib, also known as BAY 57-9352, is a potent, orally available small-molecule inhibitor of several receptor tyrosine kinases.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR2/3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4][5] By inhibiting these kinases, Telatinib mesylate disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation, making it a compound of significant interest in oncology research.[1][3]

These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, enabling researchers to assess its inhibitory potency and cellular effects.

Mechanism of Action